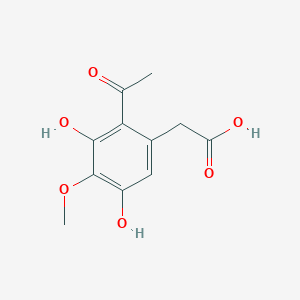

Curvulic acid

Description

Properties

Molecular Formula |

C11H12O6 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O6/c1-5(12)9-6(4-8(14)15)3-7(13)11(17-2)10(9)16/h3,13,16H,4H2,1-2H3,(H,14,15) |

InChI Key |

QSWOSJNPHIHNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1CC(=O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Curvulic Acid from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curvulic acid, a bioactive secondary metabolite produced by various species of the fungal genus Penicillium, has garnered interest for its antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Penicillium species, with a particular focus on Penicillium janthinellum. The document details the necessary experimental protocols, from fermentation to purification, and presents quantitative data on its biological activity. Furthermore, a proposed mechanism of action and workflows are visualized to aid in the understanding and further investigation of this compound for potential therapeutic applications.

Introduction

The genus Penicillium is a vast and diverse group of fungi, well-known for its production of a wide array of secondary metabolites with significant biological activities. Among these is this compound, a phenolic compound that has demonstrated notable antimicrobial effects. First reported from Penicillium janthinellum, this compound has since been identified in other Penicillium species, including Penicillium simplicissimum. Its chemical structure is 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid[1]. This guide aims to provide researchers and drug development professionals with a detailed technical overview of the processes involved in obtaining and studying this promising natural product.

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of a this compound-producing Penicillium strain, such as Penicillium janthinellum C-268[2]. The following protocol is based on the initial discovery and subsequent studies.

Experimental Protocol: Fermentation

2.1.1. Culture and Inoculum Preparation:

-

Strain: Penicillium janthinellum C-268.

-

Activation: The strain is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA). For inoculum preparation, the strain is cultured on PDA slants at 28°C for 5-7 days until sporulation is observed.

-

Inoculum Medium: A liquid medium is prepared for the seed culture. While the original study does not specify the exact seed medium, a common practice is to use the same production medium or a richer medium like Potato Dextrose Broth (PDB).

-

Inoculation: Spores from the PDA slant are aseptically transferred to the inoculum medium.

-

Incubation: The seed culture is incubated at 27-30°C on a rotary shaker at 150-200 rpm for 2-4 days to obtain a sufficient biomass for inoculating the production fermenter[2].

2.1.2. Production Fermentation:

-

Fermentation Medium: The production medium is prepared with the following components per liter[2]:

-

Sucrose: 20 g

-

Pharmamedia (a cottonseed-based nutrient): 5 g

-

Dry yeast: 3 g

-

(NH₄)₂SO₄: 2 g

-

MgSO₄·7H₂O: 1 g

-

KH₂PO₄: 1 g

-

-

Sterilization: The fermentation medium is sterilized by autoclaving at 121°C for 20-30 minutes.

-

Inoculation: The production medium is inoculated with 5-10% (v/v) of the seed culture.

-

Fermentation Conditions: The fermentation is carried out in a rotary shaker at 30°C for 3-4 days[2]. The pH of the medium is initially adjusted to 5.5.

Fermentation Workflow Diagram

Caption: Workflow for the fermentation of Penicillium janthinellum to produce this compound.

Isolation and Purification of this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the fermentation broth.

Experimental Protocol: Extraction and Purification

3.1.1. Broth Filtration and Adsorption Chromatography:

-

Filtration: The fermentation broth is filtered to remove the fungal mycelia. The pH of the filtrate is adjusted to 2.0 with HCl.

-

Adsorption: The acidified filtrate is passed through a column packed with Amberlite XAD-2 resin. The active compound (this compound) adsorbs to the resin.

-

Elution: The column is washed with water and then eluted with 50% methanol to release the active substance.

3.1.2. Solvent Extraction:

-

Evaporation: The methanol from the eluate is removed under reduced pressure.

-

pH Adjustment: The pH of the remaining aqueous solution is adjusted to 3.0 with HCl.

-

Extraction: The aqueous solution is extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined.

3.1.3. Column Chromatography:

-

Sephadex LH-20 Chromatography: The concentrated ethyl acetate extract is applied to a Sephadex LH-20 column and eluted with methanol. The fractions are monitored for antimicrobial activity to identify those containing this compound.

-

Silica Gel Chromatography: The active fractions from the Sephadex column are pooled, concentrated, and further purified by silica gel column chromatography. The column is eluted with a solvent system of benzene-methanol-acetic acid (90:10:2, v/v/v).

-

Crystallization: The purified fractions containing this compound are concentrated, and the final product is crystallized from water to yield pinkish needles.

Isolation and Purification Workflow Diagram

Caption: Step-by-step workflow for the isolation and purification of this compound.

Quantitative Data

Yield of this compound

The following table summarizes the reported yield of this compound from the initial discovery.

| Parameter | Value | Reference |

| Fermentation Volume | 10 Liters | |

| Final Crystal Yield | 1.2 g | |

| Calculated Yield | 120 mg/L |

Note: This yield is based on the initial report and may be optimized through process development.

Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been evaluated using the liquid dilution method to determine the Minimum Inhibitory Concentration (MIC).

| Organism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | PCI 219 | 12.5 | |

| Staphylococcus aureus | IFO 3060 | 25 | |

| Escherichia coli | K-12 IFO 3301 | >100 | |

| Proteus vulgaris | IFO 3045 | >100 | |

| Pseudomonas aeruginosa | IFO 3080 | >100 | |

| Candida albicans | IFO 0583 | 25 | |

| Saccharomyces cerevisiae | IFO 0304 | 50 | |

| Aspergillus niger | IFO 4414 | >100 | |

| Penicillium chrysogenum | IFO 4626 | >100 |

Mechanism of Antimicrobial Action

While detailed signaling pathways involving this compound have not been fully elucidated, studies have indicated a primary mechanism of action against susceptible bacteria. Research on the effect of this compound on Bacillus subtilis has shown that it does not significantly affect the synthesis of DNA, RNA, or protein. However, it markedly inhibits the incorporation of ¹⁴C-glucosamine into the cell wall. This suggests that the primary antimicrobial target of this compound is the bacterial cell wall synthesis pathway.

Proposed Mechanism of Action Diagram

Caption: Proposed mechanism of this compound's antimicrobial activity via inhibition of cell wall synthesis.

Analytical Methods for Quantification

Recommended HPLC Method Development

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for separating phenolic acids.

-

Detection: UV detection at the λmax of this compound should be employed. The exact wavelength should be determined by UV-Vis spectrophotometry of a purified standard.

-

Quantification: Quantification should be performed using a calibration curve generated from a purified and authenticated standard of this compound.

Conclusion and Future Directions

This compound, a metabolite from Penicillium species, presents a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive bacteria and some fungi. This guide has provided a detailed overview of the established methods for its production and isolation. Future research should focus on optimizing the fermentation and purification processes to improve yields. Furthermore, a more in-depth investigation into its mechanism of action and the elucidation of its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent. The development and validation of robust analytical methods will also be essential for advancing research in this area.

References

Unveiling the Molecular Architecture of Curvulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulic acid, a polyketide metabolite produced by various fungi of the Penicillium and Curvularia genera, has been a subject of interest due to its biological activities. The elucidation of its chemical structure was a pivotal step in understanding its properties and potential applications. This technical guide provides an in-depth overview of the experimental methodologies and data that led to the definitive determination of the structure of this compound as 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid [1].

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental properties. These findings, accumulated over time through various studies, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₆ | Nakakita et al., 1984 |

| Molecular Weight | 240.21 g/mol | PubChem CID 10060186 |

| Melting Point | 154-156 °C (decomposes) | Nakakita et al., 1984 |

| Appearance | Pinkish needles | Nakakita et al., 1984 |

Spectroscopic analysis has been the cornerstone of the structural elucidation of this compound. The following tables summarize the key spectroscopic data obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3370 | O-H stretching (hydroxyl groups) |

| 1705 | C=O stretching (carboxylic acid) |

| 1640 | C=O stretching (acetyl group) |

| 1610, 1587, 1510 | Aromatic C=C stretching |

Source: Nakakita et al., 1984

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (60 MHz, pyridine-d₅)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.9 | Singlet | 3H | -COCH₃ (acetyl protons) |

| 3.6 | Singlet | 3H | -OCH₃ (methoxy protons) |

| 4.1 | Singlet | 2H | -CH₂-COOH (methylene protons) |

| 6.6 | Singlet | 1H | Ar-H (aromatic proton) |

| 10.0 (broad) | Singlet | 3H | -OH and -COOH (exchangeable with D₂O) |

Source: Nakakita et al., 1984

Experimental Protocols

The elucidation of the structure of this compound relied on a combination of isolation and purification techniques followed by spectroscopic analysis.

Isolation and Purification of this compound

The following workflow outlines the protocol for isolating this compound from the fermentation broth of Penicillium janthinellum as described by Nakakita et al. (1984).

Detailed Methodologies:

-

Fermentation: Penicillium janthinellum C-268 was cultured on a rotary shaker at 30°C for 3-4 days in a medium containing sucrose, Pharmamedia, dry yeast, and various salts.

-

Filtration and Adsorption: The fermentation broth was filtered, and the pH of the filtrate was adjusted to 2. The filtrate was then passed through an Amberlite XAD-2 column.

-

Elution and Extraction: The active substance was eluted from the column with 50% methanol. After evaporation of the methanol, the remaining aqueous solution was acidified to pH 3 and extracted with ethyl acetate.

-

Chromatographic Purification: The ethyl acetate extract was subjected to column chromatography on Sephadex LH-20 with methanol as the eluent. The active fractions were then further purified by silica gel column chromatography using a solvent system of benzene-methanol-acetic acid (90:10:2).

-

Crystallization: The purified fractions were crystallized from water to yield pinkish needles of this compound.

Structure Elucidation Logic

The determination of the chemical structure of this compound was a deductive process based on the interpretation of spectroscopic data and chemical principles. The logical flow that led to the proposed structure is depicted below.

Key Deductions:

-

Molecular Formula: High-resolution mass spectrometry provided the exact mass of the molecular ion, which was used to determine the molecular formula as C₁₁H₁₂O₆.

-

Functional Groups:

-

The broad IR absorption at 3370 cm⁻¹ indicated the presence of hydroxyl (-OH) groups.

-

The IR band at 1705 cm⁻¹ was characteristic of a carboxylic acid carbonyl (C=O) group.

-

The IR absorption at 1640 cm⁻¹ suggested a ketone carbonyl (C=O) group, likely an acetyl group.

-

The presence of aromatic C=C stretching bands in the IR spectrum, along with a singlet aromatic proton signal in the ¹H NMR, confirmed a substituted benzene ring.

-

-

Structural Assembly:

-

The ¹H NMR spectrum showed distinct singlets for an acetyl group (3H), a methoxy group (3H), a methylene group adjacent to a carbonyl (2H), and a single aromatic proton (1H).

-

The broad signal at δ 10.0, which disappeared upon D₂O exchange, accounted for the acidic proton of the carboxylic acid and the phenolic hydroxyl protons.

-

By piecing together these fragments, the structure was proposed and later confirmed by comparison with previously published data.

-

Conclusion

The elucidation of the chemical structure of this compound was accomplished through a systematic process of isolation, purification, and spectroscopic analysis. While the foundational work provided a definitive structure, the application of modern, high-resolution analytical techniques such as 2D NMR and single-crystal X-ray diffraction could further refine our understanding of its three-dimensional conformation and electronic properties. This detailed structural knowledge is indispensable for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of this compound analogs and the exploration of their therapeutic potential.

References

The Enigmatic Biosynthesis of Curvulic Acid: A Technical Guide to a Putative Fungal Polyketide Pathway

A Foreword to the Research Community: Detailed, experimentally validated information regarding the complete biosynthetic pathway of curvulic acid in fungi remains largely elusive in publicly accessible scientific literature. While it is established that this polyketide is a secondary metabolite of several Penicillium species, including P. simplicissimum, P. ianthinellum, and P. janthinellum, the specific genetic and enzymatic machinery responsible for its assembly has yet to be fully characterized.

This technical guide, therefore, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals by presenting a putative biosynthetic pathway based on the well-understood principles of fungal polyketide synthesis. The experimental protocols and pathway diagrams outlined herein are generalized methodologies that serve as a roadmap for the future elucidation of the this compound biosynthetic gene cluster and its regulatory networks. All quantitative data presented is hypothetical and for illustrative purposes only, designed to emulate the data presentation that would result from successful experimental investigation.

A Postulated Biosynthetic Pathway for this compound

This compound, as a fungal polyketide, is likely synthesized by a Type I iterative polyketide synthase (PKS). These large, multifunctional enzymes catalyze the sequential condensation of acyl-CoA precursors to build the polyketide backbone. The proposed pathway for this compound likely involves the following key steps:

-

Initiation: The PKS is loaded with a starter unit, plausibly acetyl-CoA.

-

Elongation and Reduction: A series of malonyl-CoA extender units are sequentially added. The degree of reduction of the β-keto groups after each condensation step (ketoreduction, dehydration, and enoylreduction) determines the final structure of the polyketide chain.

-

Modification and Cyclization: Following the formation of the linear polyketide chain, a series of post-PKS modifications, including methylation and hydroxylation, are catalyzed by tailoring enzymes encoded within the same biosynthetic gene cluster (BGC). Intramolecular cyclization would then lead to the formation of the core this compound structure.

-

Final Tailoring Steps: Additional enzymatic modifications may occur to yield the final this compound molecule.

A diagrammatic representation of this hypothetical pathway is presented below.

Quantitative Data Summary (Hypothetical)

The following tables represent the type of quantitative data that would be crucial for understanding the efficiency and kinetics of the this compound biosynthetic pathway. Note: The values presented are purely illustrative.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µM/s) |

| This compound PKS | Acetyl-CoA | 50 | 0.1 | 10 |

| Malonyl-CoA | 25 | 0.5 | 50 | |

| O-methyltransferase | S-adenosyl methionine | 15 | 2.5 | 37.5 |

| Cytochrome P450 Hydroxylase | Polyketide Intermediate | 30 | 1.2 | 36 |

Table 2: Hypothetical Production Titers in Different Penicillium Strains

| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Titer (mg/L) |

| P. simplicissimum WT | Potato Dextrose Broth | 14 | 150 |

| P. ianthinellum WT | Czapek-Dox Broth | 14 | 120 |

| P. janthinellum WT | Yeast Extract Sucrose Broth | 14 | 95 |

| Engineered P. simplicissimum (PKS overexpression) | Potato Dextrose Broth | 14 | 450 |

Detailed Methodologies for Key Experiments

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed, generalized protocols for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes responsible for this compound biosynthesis in a producing Penicillium strain.

Methodology: Genome Mining and Comparative Genomics

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a this compound-producing Penicillium strain grown in a suitable liquid medium.

-

Whole-Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs.

-

Homology-Based Search: The predicted PKS genes within the BGCs are compared to known PKS sequences from databases to identify those with homology to enzymes that produce similar polyketide structures.

-

Comparative Genomics: The genomes of this compound-producing and non-producing Penicillium species are compared. The presence of a specific BGC only in the producing strains is strong evidence for its involvement in this compound biosynthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of Curvulic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curvulic acid, a polyketide metabolite primarily isolated from various species of Penicillium, has garnered interest for its antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural and physicochemical data, a detailed protocol for its isolation from fungal cultures, and a discussion of its biological activity. While extensive research on its specific mechanism of action and detailed synthetic pathways is still emerging, this document consolidates the current understanding to support further research and development efforts.

Physical and Chemical Properties

This compound is a substituted benzeneacetic acid derivative with the systematic IUPAC name 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid. Its chemical structure consists of a central aromatic ring with acetyl, hydroxyl, methoxy, and acetic acid functional groups.

Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are computed and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₆ | PubChem |

| Molecular Weight | 240.21 g/mol | PubChem |

| IUPAC Name | 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid | PubChem |

| Melting Point | 154-156 °C (decomposes) | Experimental |

| Boiling Point | Not available | - |

| Solubility | Data not available in quantitative terms. Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | Inferred |

| pKa | Data not available | - |

| Appearance | Pinkish needles (when crystallized from water) | Experimental |

Spectral Data

Detailed experimental spectral data with peak assignments for this compound are not available in the public domain through the conducted searches. For researchers obtaining this compound, the following general information may be useful for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the acetyl methyl protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the aromatic proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the various substituents on the aromatic ring.

-

¹³C NMR: The spectrum would be expected to show 11 distinct carbon signals corresponding to the acetyl carbonyl, the carboxylic acid carbonyl, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, the acetyl methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

A representative FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3500-2500 cm⁻¹ characteristic of the carboxylic acid and phenolic hydroxyl groups.

-

C-H stretching: Peaks in the 3000-2850 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

-

C=O stretching: A sharp, strong absorption around 1700 cm⁻¹ for the carboxylic acid carbonyl and another strong absorption for the acetyl carbonyl.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol functionalities.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as a prominent ion. Fragmentation would likely involve the loss of water (H₂O), carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the acetic acid side chain.

Experimental Protocols

Isolation of this compound from Penicillium janthinellum

The following protocol is based on the methodology described for the isolation of this compound as an antimicrobial substance.

3.1.1. Fermentation

-

Prepare a fermentation medium containing 2% sucrose, 0.5% Pharmamedia, 0.3% dry yeast, 0.2% (NH₄)₂SO₄, 0.1% MgSO₄·7H₂O, and 0.1% KH₂PO₄. Adjust the pH to 5.5.

-

Inoculate the medium with Penicillium janthinellum C-268.

-

Conduct the fermentation on a rotary shaker at 30°C for 3-4 days.

3.1.2. Extraction

-

Acidify the fermentation broth to pH 2 with HCl and filter to separate the mycelia from the filtrate.

-

Apply the filtrate (e.g., 10 liters) to an Amberlite XAD-2 column.

-

Elute the active substance with 50% methanol. Monitor the fractions for antimicrobial activity using a paper disc method with Bacillus subtilis.

-

Evaporate the methanol from the active fractions.

-

Adjust the pH of the remaining aqueous solution to 3 with HCl.

-

Extract the aqueous solution with ethyl acetate.

3.1.3. Purification

-

Concentrate the ethyl acetate extract and apply it to a Sephadex LH-20 column.

-

Elute with methanol.

-

Adsorb the active fractions onto a silica gel column.

-

Elute the column with a solvent system of benzene-methanol-acetic acid (90:10:2).

-

Collect the active fractions and crystallize the product from water to obtain pinkish needles of this compound.

Figure 1: Workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated antimicrobial activity. The primary proposed mechanism of action is the inhibition of bacterial cell wall synthesis.

Antimicrobial Spectrum

Information on the full antimicrobial spectrum of this compound is not extensively detailed in the available literature.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The current understanding of this compound's mechanism of action is that it interferes with the biosynthesis of the bacterial cell wall. However, specific molecular targets within the peptidoglycan synthesis pathway, such as transglycosylases or MurG enzymes, have not been definitively identified in the reviewed literature. Consequently, detailed signaling pathways illustrating its inhibitory effects are not yet available. Further research is required to elucidate the precise molecular interactions and signaling cascades affected by this compound.

Figure 2: Postulated mechanism of antimicrobial action.

Conclusion

This compound is a natural product with established antimicrobial properties. This guide has summarized its known physical and chemical characteristics and provided a detailed protocol for its isolation. While the general mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, the specific molecular targets and signaling pathways remain an area for future investigation. Furthermore, the lack of comprehensive, publicly available spectral data and a detailed total synthesis protocol highlights opportunities for further research in the chemical characterization and synthetic accessibility of this compound. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Curvulic Acid: A Comprehensive Review of Its Chemistry, Biosynthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulic acid, a polyketide secondary metabolite, has been isolated from various fungal species, notably from the genera Curvularia and Penicillium.[1] As a member of the diverse family of fungal-derived natural products, this compound holds potential for various biological activities, drawing the attention of the scientific community. This technical guide provides a comprehensive literature review of the current state of research on this compound, encompassing its chemical properties, putative biosynthetic pathway, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing knowledge and identifying areas for future investigation.

Chemical Properties of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₂O₆.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid | [1] |

| Molecular Formula | C₁₁H₁₂O₆ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1CC(=O)O)O)OC)O | |

| InChI Key | QSWOSJNPHIHNIR-UHFFFAOYSA-N |

Putative Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not been definitively elucidated, its polyketide structure strongly suggests its synthesis via a polyketide synthase (PKS) pathway. Polyketides are a large and diverse class of secondary metabolites synthesized from simple acyl-CoA precursors in a process that resembles fatty acid synthesis. In fungi, Type I iterative PKSs are commonly responsible for the biosynthesis of such compounds.

Research on the closely related fungus Curvularia lunata has identified a polyketide synthase gene, Clpks18, which is involved in the production of other secondary metabolites. This gene and its associated enzymatic machinery represent a promising starting point for the identification of the this compound biosynthetic cluster. A generalized workflow for the biosynthesis of a polyketide like this compound is depicted below.

Biological Activities of this compound

Secondary metabolites from Curvularia species are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. However, specific quantitative data for this compound is limited in the available literature. Further research is required to determine the IC₅₀ and MIC values of this compound against various cancer cell lines and microbial strains.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the secondary metabolites.

-

Fungal Cultivation : The producing fungus (e.g., a Curvularia or Penicillium species) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction : The fungal biomass and/or the culture broth are extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of compounds.

-

Chromatographic Purification : The crude extract is subjected to various chromatographic techniques to isolate this compound. This may include:

-

Column Chromatography : Using silica gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : For final purification to obtain highly pure this compound.

-

Structural Elucidation

The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Activity Assays

Standard in vitro assays are employed to evaluate the biological activities of the purified this compound.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum : A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution : A series of dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC : The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Antioxidant Activity (DPPH and ABTS Assays)

These assays measure the radical scavenging activity of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : The ability of this compound to reduce the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : The capacity of this compound to scavenge the ABTS radical cation is determined by the reduction in absorbance.

Conclusion and Future Directions

This compound remains a relatively understudied fungal secondary metabolite with potential for interesting biological activities. While its basic chemical properties are known, there is a significant lack of quantitative data regarding its efficacy as an antimicrobial, anticancer, or antioxidant agent. Furthermore, its specific biosynthetic pathway and mechanism of action at the molecular level are yet to be elucidated.

Future research should focus on:

-

Systematic screening of this compound's biological activities to obtain quantitative data (IC₅₀ and MIC values).

-

Detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound.

-

Identification and characterization of the this compound biosynthetic gene cluster to enable biosynthetic engineering for improved production and the generation of novel derivatives.

Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Curvulic Acid: A Technical Guide to its Biological Activities and Phytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulic acid is a polyketide secondary metabolite produced by fungi of the Curvularia genus.[1][2][3] These fungi are known to produce a diverse array of bioactive compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and phytotoxic effects.[1][3] While the broader class of secondary metabolites from Curvularia species has been the subject of considerable research, specific and detailed information on the biological activities and phytotoxicity of this compound itself is limited in publicly available scientific literature.

This technical guide provides a comprehensive overview of the known biological activities and phytotoxicity associated with compounds from the Curvularia genus, with the understanding that these activities are not yet specifically and quantitatively attributed to this compound in published research. Furthermore, this guide furnishes detailed, standardized experimental protocols and conceptual signaling pathways that can be employed to investigate the therapeutic and phytotoxic potential of this compound.

Biological Activities

Secondary metabolites from Curvularia species have demonstrated a variety of biological activities. These activities provide a basis for the potential investigation of this compound as a bioactive compound.

Antimicrobial Activity

Table 1: Hypothetical Antimicrobial Activity of this compound (Illustrative)

| Test Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 62.5 |

| Escherichia coli | Gram-negative Bacteria | 125 |

| Candida albicans | Fungi | 250 |

| Aspergillus niger | Fungi | >500 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MIC values for this compound are not available in the cited literature.

Anticancer Activity

Several compounds isolated from Curvularia species have exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potential of a compound.

Table 2: Hypothetical Anticancer Activity of this compound (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 42.1 |

| HeLa | Cervical Cancer | 33.5 |

| HepG2 | Liver Cancer | 55.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC50 values for this compound are not available in the cited literature.

Enzyme Inhibition

The ability of natural products to inhibit specific enzymes is a cornerstone of drug discovery. While there is no specific data on this compound as an enzyme inhibitor, this remains a plausible area of investigation given the diverse bioactivities of related fungal metabolites.

Table 3: Hypothetical Enzyme Inhibitory Activity of this compound (Illustrative)

| Enzyme | Biological Function | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Inflammation | 15.3 |

| 5-Lipoxygenase (5-LOX) | Inflammation | 28.9 |

| Acetylcholinesterase (AChE) | Neurotransmission | >100 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC50 values for this compound are not available in the cited literature.

Phytotoxicity

Phytotoxicity, the detrimental effect of a substance on plant growth, is another important biological activity associated with metabolites from Curvularia. Some of these compounds have been investigated for their potential as bioherbicides.

Table 4: Hypothetical Phytotoxicity of this compound on Lettuce (Lactuca sativa) (Illustrative)

| Concentration (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) |

| 50 | 15 | 25 |

| 100 | 35 | 55 |

| 250 | 60 | 85 |

| 500 | 90 | 100 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific phytotoxicity data for this compound is not available in the cited literature.

Experimental Protocols

The following are detailed, standardized protocols for assessing the biological activities and phytotoxicity of a compound like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow for Broth Microdilution Assay.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate each well (containing 100 µL of diluted this compound) with 100 µL of the prepared inoculum. Include a positive control (inoculum without this compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Phytotoxicity Assay: Seed Germination and Seedling Growth

This assay evaluates the effect of a compound on the early developmental stages of a model plant.

Workflow for Phytotoxicity Assay.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. Use distilled water as a negative control.

-

Assay Setup: Place a filter paper in a sterile Petri dish and moisten it with a specific volume of the test solution.

-

Seed Placement: Place a predetermined number of seeds (e.g., 20-30) of a model plant (e.g., lettuce, Lactuca sativa) on the filter paper.

-

Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 5-7 days).

-

Data Collection: After the incubation period, count the number of germinated seeds to determine the germination percentage. Measure the root and shoot length of the seedlings.

-

Analysis: Calculate the percentage of inhibition of germination and seedling growth for each concentration compared to the control.

Signaling Pathways

The mechanism of action of many natural products involves the modulation of specific intracellular signaling pathways. While the signaling pathways affected by this compound have not been elucidated, a common target for anticancer compounds is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction that could be investigated for this compound.

Hypothetical Apoptotic Signaling Pathway.

This diagram illustrates two major pathways of apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. A compound like this compound could potentially trigger apoptosis by interacting with death receptors on the cell surface or by directly acting on the mitochondria to induce the release of cytochrome c. This would lead to the activation of a cascade of caspases, ultimately resulting in programmed cell death. Investigating the expression levels of key proteins in this pathway (e.g., Bcl-2, Bax, caspases) in response to this compound treatment would be a critical step in elucidating its mechanism of action.

Conclusion

This compound, a secondary metabolite from Curvularia fungi, belongs to a class of compounds with known diverse biological activities. While specific quantitative data for this compound is currently lacking in the scientific literature, the information and standardized protocols provided in this technical guide offer a robust framework for its future investigation. The potential antimicrobial, anticancer, and phytotoxic properties of this compound warrant further research to determine its efficacy and mechanism of action. Such studies could lead to the development of new therapeutic agents or environmentally friendly herbicides.

References

- 1. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications [frontiersin.org]

Technical Guide for the Spectroscopic Identification of Curvulic Acid

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Curvulic acid. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.

1. Introduction to this compound

This compound, systematically named 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid, is a polyketide natural product. Its molecular formula is C₁₁H₁₂O₆, and it has a molecular weight of approximately 240.21 g/mol .[1] The structural elucidation of this compound, like many natural products, relies on a combination of modern spectroscopic techniques to determine its molecular structure, functional groups, and connectivity of atoms.

2. Spectroscopic Data for Structural Elucidation

The following sections present the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to identify this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data for this compound

| Atom Position | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-6' | 6.40 | s | 1H |

| H₂-2 | 3.75 | s | 2H |

| 4'-OCH₃ | 3.85 | s | 3H |

| 2'-COCH₃ | 2.60 | s | 3H |

| 1-COOH | - | - | 1H |

| 3'-OH | - | - | 1H |

| 5'-OH | - | - | 1H |

Table 2: ¹³C NMR Spectral Data for this compound

| Atom Position | Chemical Shift (δ) ppm |

| C-1 | 172.5 |

| C-2 | 35.0 |

| C-1' | 112.0 |

| C-2' | 110.0 |

| C-3' | 158.0 |

| C-4' | 140.0 |

| C-5' | 159.0 |

| C-6' | 105.0 |

| 2'-C=O | 204.0 |

| 2'-CH₃ | 32.0 |

| 4'-OCH₃ | 61.0 |

2.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern gives clues about the structure.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Formula | Fragmentation Pathway |

| 240.0634 | [C₁₁H₁₂O₆]⁺ | Molecular Ion (M⁺) |

| 197.0501 | [C₉H₉O₅]⁺ | Loss of acetyl group (-COCH₃) |

| 182.0266 | [C₈H₆O₅]⁺˙ | Loss of acetic acid moiety |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| 3250 (broad) | O-H stretch | Phenol |

| 1715 | C=O stretch | Carboxylic acid |

| 1645 | C=O stretch | Aryl ketone |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 1210 | C-O stretch | Carboxylic acid, Ether |

3. Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

3.1. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

3.2. Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a natural product like this compound.

Caption: A logical workflow for the identification of natural products.

References

The Historical Context of Curvulic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulic acid, a phenolic derivative with the systematic name 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid, is a fungal secondary metabolite that has garnered interest for its antimicrobial properties. This technical guide delves into the historical context of its discovery, its physicochemical properties, biological activity, and the methodologies behind its isolation. While specific details regarding its biosynthetic pathway and precise mechanism of action remain areas for further investigation, this paper synthesizes the available scientific literature to provide a comprehensive overview for the research community.

Historical Discovery and Isolation

The initial structural elucidation of this compound is attributed to a 1963 publication by A. Kamal and colleagues in the journal Tetrahedron. However, a significant report on its biological activity came from Yasukazu Nakakita and Shoji Shima in 1984, who isolated this compound as an antimicrobial substance from the fungus Penicillium janthinellum C-268. The name "this compound" itself is likely derived from the fungus Curvularia siddiquii, which was first described by S.I. Ahmed and M. Qureshi in 1960, although this fungal name is noted as nomenclaturally invalid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C11H12O6 | PubChem |

| Molecular Weight | 240.21 g/mol | PubChem |

| IUPAC Name | 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid | PubChem |

| CAS Number | 652-55-1 | PubChem |

| Appearance | Pinkish needles (from water) | Nakakita & Shima, 1984 |

| Melting Point | 154-156 °C (decomposes) | Nakakita & Shima, 1984 |

Experimental Protocols

Isolation of this compound from Penicillium janthinellum C-268

The following protocol is based on the methodology described by Nakakita and Shima in their 1984 publication.

1. Fermentation:

-

Penicillium janthinellum C-268 is cultured on a rotary shaker at 30°C for 3-4 days.

-

The fermentation medium consists of: 2% sucrose, 0.5% Pharmamedia, 0.3% dry yeast, 0.2% (NH4)2SO4, 0.1% MgSO4·7H2O, and 0.1% KH2PO4, with the pH adjusted to 5.5.

2. Initial Extraction:

-

The fermentation broth is acidified to pH 2 and filtered.

-

The filtrate is passed through an Amberlite XAD-2 column.

-

The active substance is eluted with 50% methanol.

-

The methanol is evaporated, and the remaining aqueous solution is adjusted to pH 3 with HCl.

-

The aqueous solution is then extracted with ethyl acetate.

3. Chromatographic Purification:

-

The ethyl acetate extract is applied to a Sephadex LH-20 column and eluted with methanol.

-

Active fractions are collected and then adsorbed onto a silica gel column.

-

The silica gel column is eluted with a solvent system of benzene-methanol-acetic acid (90:10:2).

4. Crystallization:

-

The purified active fractions are crystallized from water to yield pinkish needles of this compound.

Below is a graphical representation of the experimental workflow for the isolation of this compound.

Biological Activity

This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) reported by Nakakita and Shima (1984) are summarized in Table 2.

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | K-12 IFO 3301 | >100 |

| Bacillus subtilis | IFO 3333 | 25 |

| Staphylococcus aureus | IFO 3060 | 50 |

| Candida albicans | IFO 0583 | 50 |

| Saccharomyces cerevisiae | IFO 0203 | 25 |

| Aspergillus niger | IFO 4414 | 50 |

| Penicillium chrysogenum | IFO 4626 | 50 |

| Xanthomonas oryzae | T-7147 | 12.5 |

Putative Biosynthesis and Mechanism of Action

Biosynthesis

As a fungal secondary metabolite with a substituted aromatic ring, this compound is likely biosynthesized via the polyketide pathway.[1] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme complex known as polyketide synthase (PKS).[1][2] The resulting poly-β-keto chain undergoes a series of cyclization and modification reactions to yield the final aromatic structure.

The diagram below illustrates a generalized pathway for the biosynthesis of a fungal aromatic polyketide, which is the likely route for this compound formation.

Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is generally attributed to several mechanisms that target microbial cells.[3] These mechanisms often act in concert to inhibit microbial growth and viability.[3]

A generalized depiction of the antimicrobial mechanism of action for phenolic compounds is shown below.

Conclusion

This compound stands as a noteworthy fungal metabolite with established antimicrobial properties. While its initial discovery and characterization date back several decades, a comprehensive understanding of its biosynthesis and specific molecular targets remains incomplete. The detailed experimental protocol for its isolation from Penicillium janthinellum provides a solid foundation for obtaining this compound for further study. Future research should focus on elucidating the specific enzymes and genes involved in the this compound biosynthetic pathway and identifying its precise mechanism of action to fully realize its potential in drug development.

References

- 1. Antimicrobial Activity of Ferulic Acid Against Cronobacter sakazakii and Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Ferulic Acid Against Cronobacter sakazakii and Possible Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

Curvulic Acid and its Analogs: A Technical Guide for Researchers

Abstract

Curvulic acid, a polyketide metabolite produced by several species of the fungal genus Penicillium, has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, its known biological activities, and its biosynthetic origins. While naturally occurring structural analogs of this compound are not widely documented, this guide also explores related polyketides from Penicillium species to provide a broader context for drug discovery and development. Detailed experimental protocols for the isolation and characterization of this compound are presented, alongside a discussion of its potential mechanisms of action, including a hypothetical model of its interaction with eukaryotic signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural products chemistry, mycology, and pharmacology.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in the development of new therapeutic agents. Among these, polyketides represent a major class of natural products with a wide range of applications. This compound, a member of the aromatic polyketide family, is produced by fungi of the genus Penicillium, including P. simplicissimum, P. ianthinellum, and P. janthinellum[1]. Historically, it has been investigated for its antimicrobial properties. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research into its therapeutic potential and that of related compounds.

Chemical Structure and Properties

This compound is chemically known as 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₆ |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid |

| CAS Number | 652-55-1 |

| Appearance | Pinkish needles |

| Melting Point | 154-156°C (decomposes) |

Data sourced from PubChem CID 10060186.[1]

Naturally Occurring Analogs and Related Polyketides

While specific, named structural analogs of this compound are not extensively reported in the scientific literature, the producing organisms, Penicillium species, are known to synthesize a wide array of other polyketide compounds. These compounds, while not direct analogs, share a common biosynthetic origin and can provide insights into potential structure-activity relationships. Examples of polyketides from Penicillium include penicillic acid, citromycetin, and various pyrones and lactones.[2][3] The structural diversity within this class of compounds underscores the potential for discovering novel bioactive molecules from these fungal sources. A recent study on Penicillium canescens L1 led to the isolation of several new polyketides, highlighting the untapped chemical diversity within this genus.[4]

Biosynthesis of this compound

As a fungal aromatic polyketide, this compound is synthesized by a Type I iterative non-reducing polyketide synthase (NR-PKS). The biosynthesis of such compounds involves the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain. This reactive intermediate then undergoes a series of cyclization and aromatization reactions, controlled by specific domains within the PKS enzyme, to yield the final aromatic structure.

The general biosynthetic pathway for fungal aromatic polyketides is depicted in the following diagram.

Biological Activities and Quantitative Data

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The primary mechanism of its antibacterial action is suggested to be the inhibition of cell wall synthesis.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) |

| Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 25 |

| Proteus vulgaris | 6.25 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Saccharomyces cerevisiae | >100 |

Data from Nakakita et al. (1984).

Beyond its antimicrobial effects, other polyketides from Penicillium species have shown a range of biological activities, including cytotoxic effects against cancer cell lines. For instance, certain polyketide pigments from Penicillium verruculosum exhibited IC₅₀ values ranging from 5 to 100 µg/mL against various cancer cell lines. While specific cytotoxic or anti-inflammatory data for this compound is limited, the activities of related compounds suggest that it may also possess such properties, warranting further investigation.

Potential Signaling Pathway Interactions in Eukaryotic Cells (Hypothetical Model)

There is currently no direct experimental evidence detailing the specific signaling pathways in eukaryotic cells that are affected by this compound. However, based on the known cytotoxic and anti-inflammatory activities of other fungal polyketides and organic acids, a hypothetical model of interaction can be proposed. Many natural products exert their effects by modulating key signaling cascades involved in cell proliferation, inflammation, and apoptosis.

Given that some phenolic acids can inhibit pro-inflammatory pathways, it is plausible that this compound could interfere with signaling cascades such as the NF-κB or MAPK pathways, which are central regulators of inflammation. Furthermore, the cytotoxic effects observed for some polyketides suggest potential interference with cell cycle regulation or induction of apoptosis, possibly through modulation of the PI3K/Akt pathway or caspase activation.

The following diagram illustrates a hypothetical mechanism of action for this compound in a eukaryotic cell, based on the activities of related compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Curvulic Acid from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curvulic acid is a polyketide metabolite produced by several species of filamentous fungi, notably from the Penicillium and Curvularia genera. It has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from fungal fermentation broths. The methodologies described are based on established techniques for the isolation of fungal secondary metabolites and can be adapted and optimized for specific research needs.

Fungal Sources and Culture Optimization

This compound has been isolated from several fungal species. The choice of fungus and the optimization of its culture conditions are critical for maximizing the yield of the target compound.

Known Producers of this compound:

-

Penicillium simplicissimum[3]

-

Penicillium ianthinellum[3]

-

Species within the Curvularia genus are also known producers of a wide array of polyketides and other secondary metabolites.[4]

Optimization of Culture Conditions:

The production of secondary metabolites like this compound is highly dependent on the composition of the culture medium and physical parameters. To enhance production, a systematic optimization of the following factors is recommended:

-

Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts) can significantly influence metabolite production.

-

pH: The initial pH of the culture medium should be optimized for both fungal growth and this compound production.

-

Temperature: Incubation temperature affects fungal growth rate and enzyme activity related to secondary metabolism.

-

Aeration: Adequate aeration is crucial for the growth of aerobic fungi and the biosynthesis of polyketides.

-

Incubation Time: The production of this compound is typically growth-phase dependent, necessitating the determination of the optimal harvest time.

Extraction of this compound

Solvent extraction is a common method for isolating this compound from the fungal fermentation broth. Ethyl acetate is a widely used solvent for this purpose due to its polarity, which is suitable for extracting moderately polar compounds like this compound.

Experimental Protocol: Solvent Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from a fungal fermentation broth.

Materials:

-

Fungal fermentation broth

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, vacuum filtration system)

Procedure:

-

Harvesting: After the optimal incubation period, harvest the fermentation broth.

-

Separation of Mycelia and Supernatant: Separate the fungal mycelia from the culture broth by filtration through multiple layers of cheesecloth or by centrifugation. The supernatant (filtrate) contains the secreted this compound.

-

pH Adjustment: Acidify the supernatant to a pH of 2-3 with HCl. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

-

Liquid-Liquid Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer is the organic phase (ethyl acetate) containing the this compound.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Drying and Concentration:

-

Combine all the ethyl acetate extracts.

-

Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

-

Filter off the sodium sulfate.

-

Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

-

-

Quantification: Determine the weight of the crude extract.

Data Presentation: Comparison of Extraction Solvents

While ethyl acetate is commonly used, other solvents can be tested for their efficiency in extracting this compound. The following table provides a template for comparing the yields obtained with different solvents.

| Solvent System | Volume of Broth (L) | Volume of Solvent (L) | Number of Extractions | Crude Extract Yield (g) | This compound Purity in Crude Extract (%) | Total this compound Yield (mg) |

| Ethyl Acetate | 10 | 3 x 10 | 3 | 1.2 | (To be determined) | (To be determined) |

| Dichloromethane | (User defined) | (User defined) | (User defined) | (User defined) | (To be determined) | (To be determined) |

| Chloroform | (User defined) | (User defined) | (User defined) | (User defined) | (To be determined) | (To be determined) |

| n-Butanol | (User defined) | (User defined) | (User defined) | (User defined) | (To be determined) | (To be determined) |

Purification of this compound

The crude extract obtained after solvent extraction is a complex mixture of various metabolites. Chromatographic techniques are essential for the purification of this compound to a high degree of purity. A multi-step purification strategy involving both normal-phase and size-exclusion chromatography is often effective.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Protocol 1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity. It is an effective first step to fractionate the crude extract and remove highly polar and non-polar impurities.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, acetic acid)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

-

Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Carefully apply the dissolved sample to the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

-

For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and recovery.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a staining reagent.

-

Combine the fractions containing this compound based on the TLC analysis.

-

-

Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.

Data Presentation: Silica Gel Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (e.g., 60-120 mesh) |

| Column Dimensions | (e.g., 2.5 cm x 40 cm) |

| Mobile Phase Gradient | Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1, with 0.5% Acetic Acid) |

| Flow Rate | (e.g., 2-5 mL/min) |

| Fraction Volume | (e.g., 10 mL) |

| Purity of Combined Fractions | (To be determined by HPLC) |

Protocol 2: Sephadex LH-20 Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that is also capable of separating compounds based on polarity in organic solvents. It is particularly useful for separating aromatic compounds and removing pigments.

Materials:

-

Partially purified this compound from silica gel chromatography

-

Sephadex LH-20 resin

-

Glass chromatography column

-

Methanol (HPLC grade)

-

Collection tubes

Procedure:

-

Resin Swelling and Column Packing:

-

Swell the Sephadex LH-20 resin in methanol for several hours or as recommended by the manufacturer.

-

Pour the swollen resin slurry into the column and allow it to pack under gravity.

-

-

Sample Loading:

-

Dissolve the sample in a minimal volume of methanol.

-

Carefully apply the sample to the top of the packed Sephadex LH-20 bed.

-

-

Elution:

-

Elute the column with methanol at a slow and steady flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound.

-

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation: Sephadex LH-20 Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Sephadex LH-20 |

| Column Dimensions | (e.g., 2.0 cm x 50 cm) |

| Mobile Phase | 100% Methanol |

| Flow Rate | (e.g., 0.5-1 mL/min) |

| Fraction Volume | (e.g., 5 mL) |

| Final Purity | (To be determined by HPLC) |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantification.

Protocol: Analytical HPLC of this compound

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of an aqueous acidic solution (A) and an organic solvent (B).

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a lower to a higher concentration of solvent B. For example, 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy, typically around 254 nm and 280 nm for aromatic compounds).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use this curve to determine the concentration and purity of this compound in the samples.

Biosynthesis of this compound: A Polyketide Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is initiated by a large, multifunctional enzyme complex called a polyketide synthase (PKS). In fungi, aromatic polyketides like this compound are typically synthesized by non-reducing PKSs (NR-PKSs).

Caption: Generalized biosynthetic pathway for this compound.

References

Application Note: Quantification of Curvulic Acid using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curvulic acid, a phenolic acid produced by various species of fungi, has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of this compound is essential for research into its biosynthesis, pharmacological effects, and for quality control in potential therapeutic applications. This document provides detailed protocols for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Disclaimer: The following protocols are proposed methodologies for the quantification of this compound and have not been experimentally validated. These should serve as a comprehensive starting point for method development and will require in-house validation to ensure accuracy, precision, and robustness for a specific sample matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is vital for method development, particularly for chromatography and mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 2-(2-acetyl-3,5-dihydroxy-4-methoxyphenyl)acetic acid | [1] |